molecular formula C13H11FO B2995932 4-Fluoro-4'-methoxybiphenyl CAS No. 450-39-5

4-Fluoro-4'-methoxybiphenyl

Cat. No.: B2995932
CAS No.: 450-39-5
M. Wt: 202.228
InChI Key: HPHJIGXCDCZLTP-UHFFFAOYSA-N
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Description

Significance of Fluorinated Biphenyl (B1667301) Derivatives in Modern Organic Chemistry

Fluorinated biphenyl derivatives are a class of compounds that have garnered considerable attention across various fields of chemistry, including medicinal chemistry, materials science, and biochemistry. nih.gov The introduction of fluorine atoms into the biphenyl structure confers several advantageous properties.

Due to the high electronegativity and small size of the fluorine atom, its incorporation can enhance the chemical and biological stability of molecules. nih.gov In a pharmaceutical context, fluorination often improves crucial pharmacokinetic properties such as lipophilicity, metabolic stability, and bioavailability, making these compounds valuable motifs in drug design. ontosight.aismolecule.com

Beyond pharmaceuticals, the intrinsic rigidity, chemical stability, and distinct electronic nature of fluorinated biphenyls make them excellent building blocks for advanced materials. nih.govrsc.org They are integral to the development of liquid crystalline materials used in liquid crystal displays (LCDs) and have been investigated for their potential in organic light-emitting diodes (OLEDs) and organic semiconductors. nih.govrsc.org Their structural properties are also leveraged in crystal engineering and the creation of polymers with intrinsic microporosity (PIMs). nih.gov The synthesis of these valuable compounds is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most prominent methods for forming the crucial C-C bond between the aromatic rings. nih.govnih.gov

Overview of Research Directions Pertaining to 4-Fluoro-4'-methoxybiphenyl

Research concerning this compound primarily focuses on its utility as a synthetic intermediate and a building block for more complex molecules with specific functional properties. The compound's structure is a classic example of a "push-pull" system, where the electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing fluorine atom (-F) create a polarized molecule. This electronic characteristic is a key driver of its research applications.

Current research directions include:

Materials Science: The unique electronic and structural properties of this compound make it a candidate for the synthesis of novel materials. smolecule.com Its relatives, fluorinated biphenyls, are used in creating liquid crystals and organic electronics, suggesting a potential pathway for the application of this specific compound. nih.govrsc.org

Medicinal Chemistry: While direct biological activity data for this compound is not extensively detailed in the public domain, related structures are widely explored in drug discovery. smolecule.com The presence of both a fluorine atom and a methoxy group is a common feature in biologically active compounds, suggesting its potential as a scaffold in the development of new therapeutic agents. acs.org For instance, derivatives are studied for their potential interactions with biological targets like enzymes or receptors.

Below is a data table summarizing the key properties of this compound.

PropertyValueSource
IUPAC Name 1-fluoro-4-(4-methoxyphenyl)benzene nih.gov
Molecular Formula C13H11FO nih.govcymitquimica.com
Molecular Weight 202.22 g/mol cymitquimica.comnih.gov
CAS Number 450-39-5 nih.govbldpharm.com
Appearance Colorless to pale yellow solid cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-4-(4-methoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHJIGXCDCZLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro 4 Methoxybiphenyl and Its Analogues

Established Catalytic Coupling Approaches

Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions to form carbon-carbon bonds with high efficiency and selectivity. These methods have become the preferred route for constructing biphenyl (B1667301) frameworks due to their mild conditions and broad functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are preeminent in the field of cross-coupling chemistry for biaryl synthesis, offering versatile and high-yielding pathways.

The Suzuki-Miyaura coupling reaction is a powerful and widely adopted method for the synthesis of biaryl compounds, including 4-Fluoro-4'-methoxybiphenyl. The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an aryl halide or triflate. jst.go.jp Its advantages include mild reaction conditions, the commercial availability and stability of the boronic acid reagents, and the low toxicity of the boron-containing byproducts. jst.go.jp

The synthesis of this compound via Suzuki-Miyaura coupling can be approached in two primary ways:

Coupling of 4-fluorophenylboronic acid with a 4-methoxy-substituted aryl halide (e.g., 4-bromoanisole or 4-iodoanisole).

Coupling of 4-methoxyphenylboronic acid with a 4-fluoro-substituted aryl halide (e.g., 1-bromo-4-fluorobenzene).

The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Common catalysts include palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). A variety of phosphine ligands, bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), and solvents like tetrahydrofuran (THF), dioxane, or aqueous ethanol mixtures are frequently employed. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of Biphenyl Analogues

Reactant 1 Reactant 2 Catalyst System Base Solvent Temperature (°C) Yield (%)
4-Bromotoluene Phenylboronic acid Pd/C-LSS (1 mol%) K₂CO₃ DMF 95 >95
4-Bromoanisole Phenylboronic acid Pd/MN100 (0.5-1.5 mol%) K₂CO₃ / NaOH Ethanol/Water 50-75 >95
1-Bromo-4-fluorobenzene 4-Fluorophenylboronic acid G-COOH-Pd-10 K₂CO₃ Dioxane/Water 110 ~90
Aryl Chloride Arylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene/Water 110 85-95

The Ullmann reaction is a classic method for biaryl synthesis that traditionally involves the copper-mediated coupling of two aryl halide molecules. acs.org The reaction typically requires high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder or copper salts. acs.org While historically used for symmetrical biaryls, modifications have been developed for unsymmetrical synthesis, though this often requires using one aryl halide in large excess. acs.org

A significant advancement in this area is the development of "ligand-free" Ullmann couplings. While often truly ligandless, the term can also refer to reactions where no external, specifically added organic ligand is used, though the solvent (e.g., dimethylformamide - DMF) or additives may play a coordinating role. researchgate.net These protocols still rely on a copper catalyst, such as copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper nanoparticles (CuO-NPs), and a base in a polar aprotic solvent. nih.govgoogle.com

For the synthesis of an unsymmetrical compound like this compound, the reaction would involve coupling an excess of one aryl halide (e.g., 4-fluoroiodobenzene) with another (e.g., 4-bromoanisole) in the presence of a copper catalyst. However, controlling selectivity and preventing the formation of undesired homocoupled byproducts (4,4'-difluorobiphenyl and 4,4'-dimethoxybiphenyl) is a primary challenge, often leading to lower yields compared to palladium-catalyzed methods. acs.org

Table 2: General Conditions for Ligand-Free Ullmann-Type Reactions

Catalyst Base Solvent Temperature (°C) Reactants
Copper Powder N/A DMF 150-200 Aryl Iodides/Bromides
CuI K₃PO₄ DMF Reflux Aryl Halides / Phenols
CuO-NPs KOH / Cs₂CO₃ DMSO ~100 Aryl Halides / Phenols
Pd(OAc)₂ Hydrazine Hydrate N/A Room Temp. Aryl Iodides (Homocoupling)

Other Metal-Catalyzed Coupling Reactions

While palladium dominates the landscape of biaryl cross-coupling, other transition metals, particularly nickel and iron, have been developed as effective and often more economical alternatives.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are highly effective for forming C-C bonds and can be particularly useful for coupling less reactive aryl chlorides. rsc.org Catalyst systems often consist of a nickel(II) salt, such as NiCl₂, combined with a phosphine or N-heterocyclic carbene (NHC) ligand. rsc.orgnih.gov These reactions can proceed via mechanisms similar to the Suzuki-Miyaura coupling (using organoboron reagents) or other cross-coupling variants like Negishi coupling (using organozinc reagents). Nickel catalysis has proven effective for the synthesis of fluorinated biaryls. nih.govnih.gov

Iron-Catalyzed Cross-Coupling: Iron is an attractive catalyst due to its low cost, abundance, and low toxicity. Iron-catalyzed cross-coupling reactions, typically involving the reaction of an aryl Grignard reagent with an aryl halide, have been developed. A key challenge in iron catalysis is suppressing the formation of homocoupled byproducts. Research has shown that the use of iron(III) fluoride (FeF₃) in combination with an NHC ligand can dramatically improve selectivity for the desired cross-coupled product. organic-chemistry.orgfigshare.com This "fluoride effect" makes iron a viable catalyst for producing unsymmetrical biaryls. organic-chemistry.orgnih.gov

Conventional Multi-Step Synthesis Strategies

Before the advent of modern cross-coupling methods, biaryl compounds were synthesized through conventional strategies, often involving multiple steps and harsher conditions.

Diazonium Salt Reactions for Fluorinated Biphenyls

The Gomberg-Bachmann reaction is a classical method for aryl-aryl bond formation that proceeds via a diazonium salt intermediate. wikipedia.org This approach allows for the synthesis of unsymmetrical biaryls without transition metal catalysts.

The synthesis of a fluorinated biphenyl analogue using this method involves two main steps:

Diazotization: An aromatic amine, such as 4-fluoroaniline, is treated with nitrous acid (HNO₂) at low temperatures (0-5°C). The nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl). This process converts the amino group into a diazonium salt (Ar-N₂⁺Cl⁻).

Coupling: The resulting diazonium salt solution is then added to a second aromatic compound, which acts as the solvent, such as anisole (methoxybenzene). The reaction is usually carried out in the presence of a base (e.g., sodium hydroxide) to neutralize the acid. The diazonium salt decomposes to form an aryl radical, which then attacks the second aromatic ring to form the biaryl C-C bond.

A significant drawback of the Gomberg-Bachmann reaction is that it generally produces low to moderate yields (<40%) due to the many potential side reactions of the highly reactive diazonium salt and aryl radical intermediates. wikipedia.org Furthermore, the radical substitution on the second arene can lead to a mixture of ortho and para isomers, complicating purification.

Synthesis of Specific Functionalized Derivatives (e.g., 4-acetyl-2-fluoro-4'-methoxybiphenyl)

The synthesis of functionalized biphenyl derivatives often relies on powerful cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone methodology. This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.

For the preparation of a derivative such as 4-acetyl-2-fluoro-4'-methoxybiphenyl, a plausible and efficient route involves the Suzuki coupling of an appropriately substituted arylboronic acid with an aryl halide. Specifically, the reaction would proceed between (4-acetyl-2-fluorophenyl)boronic acid and a haloanisole, such as 4-bromoanisole or 4-iodoanisole. The reaction is typically carried out in the presence of a palladium catalyst, such as Palladium(II) acetate or Tetrakis(triphenylphosphine)palladium(0), a suitable base (e.g., potassium carbonate, sodium carbonate), and a phosphine ligand in an appropriate solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Condition
Aryl Halide 4-Bromoanisole
Boronic Acid (4-acetyl-2-fluorophenyl)boronic acid
Catalyst Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand
Base Potassium carbonate (K₂CO₃)
Solvent Toluene/Water or Dimethylformamide (DMF)

| Temperature | 80-110 °C |

This method's versatility allows for the introduction of a wide array of functional groups onto the biphenyl scaffold, enabling the synthesis of diverse derivatives for various research applications.

Green Chemistry and Advanced Synthesis Techniques

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies, aiming to reduce environmental impact through the use of less hazardous solvents, recyclable catalysts, and energy-efficient processes.

Microwave-Assisted Synthetic Routes for Biphenyl Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net This technique utilizes microwave radiation to rapidly and efficiently heat polar reaction mixtures, leading to significant reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. researchgate.netnih.gov The fundamental benefit of microwave heating lies in its direct "in-core" heating of substances, which is both selective and homogeneous. nih.gov

For the synthesis of biphenyl analogues, microwave irradiation has been successfully applied to Suzuki-Miyaura cross-coupling reactions. figshare.com Studies have demonstrated that these reactions can be performed under mild conditions (e.g., 50°C for 5 minutes) in the absence of solvents, using a silica-based Pd(II) catalyst. figshare.com This approach not only enhances reaction speed but also aligns with green chemistry principles by minimizing solvent waste. The catalyst in such systems has shown excellent reusability over multiple reaction cycles. figshare.com

Table 2: Comparison of Thermal vs. Microwave-Assisted Biphenyl Synthesis

Method Reaction Time Yield Reference
Conventional Heating 2 hours 50% nih.gov

| Microwave Irradiation | 3 minutes | 65% | nih.gov |

Aqueous Phase Reactions and Recyclable Catalytic Systems

The replacement of volatile organic solvents with water is a primary goal of green chemistry. Aqueous phase synthesis offers significant environmental and safety advantages. For biphenyl synthesis, Suzuki-Miyaura cross-coupling reactions have been successfully adapted to aqueous environments.

A notable development is the use of water-soluble, recyclable nanocatalysts. For instance, a fullerene-supported palladium chloride (PdCl₂) nanocatalyst has been employed for the synthesis of biphenyl carboxylic acids in pure water at room temperature. researchgate.net This catalytic system demonstrates high efficiency, with yields often exceeding 90%. researchgate.net A key advantage is the catalyst's recyclability; it can be recovered and reused for multiple cycles without a significant loss of activity, making the process more economical and sustainable. researchgate.net Similarly, copper(I)-catalyzed reactions in aqueous media have also shown promise, with catalysts being successfully recycled multiple times. rsc.org

Synthesis of Complex Biphenyl-Containing Structures

The this compound scaffold can serve as a foundational element in the construction of more complex molecules designed for specific research applications, such as biomedical imaging and therapeutics.

Preparation of Radiolabeled Biphenylsulfonamide Derivatives for Research Applications

Radiolabeling is a critical technique for in-vivo studies, particularly in the development of diagnostic imaging agents for techniques like Positron Emission Tomography (PET). moravek.com The synthesis of radiolabeled compounds involves replacing a specific atom in a molecule with one of its radioisotopes, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). moravek.com

Biphenylsulfonamide derivatives have been synthesized and radiolabeled for evaluation as potential PET cancer imaging agents. researchgate.net The synthetic process for these complex molecules is a multi-step procedure. A common strategy involves preparing a suitable precursor molecule that can be quickly and efficiently reacted with a radiolabeled synthon in the final step. For example, a biphenylsulfonamide analogue can be labeled with Carbon-11 at its methoxybiphenyl position. researchgate.net This typically involves the reaction of a desmethyl-precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. The short half-life of isotopes like ¹¹C necessitates rapid and high-yield radiochemical reactions.

Table 3: Examples of Radiolabeled Biphenylsulfonamide Derivatives for PET Imaging

Compound Type Radioisotope Parent Compound Application
Methoxybiphenyl-4-sulfonylamino acid methyl ester Carbon-11 (¹¹C) (S)-2-(4'-methoxybiphenyl-4-sulfonylamino)-3-methylbutyric acid Cancer Imaging Agent

Synthesis of Triazolothiadiazole Analogues Incorporating Fluoromethoxybiphenyl Moieties

The synthesis of complex heterocyclic systems containing the fluoromethoxybiphenyl moiety involves the strategic combination of different pharmacophores to create novel molecular entities. Triazolothiadiazoles are five-membered heterocyclic systems that are of significant interest in medicinal chemistry. cyberleninka.ru

The construction of a triazolothiadiazole analogue incorporating a fluoromethoxybiphenyl group would typically involve a multi-step sequence starting from a this compound derivative. A common approach begins with the synthesis of a key intermediate, such as a 4-(this compound)benzohydrazide. This intermediate can then be reacted with carbon disulfide in the presence of a base to form a potassium dithiocarbazinate salt. Subsequent acid-catalyzed cyclization of this salt yields the 1,3,4-thiadiazole ring. Further reaction and cyclization can then be employed to fuse the 1,2,4-triazole ring onto the thiadiazole core, resulting in the final triazolothiadiazole structure. cyberleninka.ru This modular approach allows for the incorporation of the desired biphenyl moiety into the final complex heterocyclic framework.

Development of Ortho-Substituted Biaryl Mannosides

The synthesis of ortho-substituted biaryl mannosides, including analogues such as those containing the this compound moiety, is a significant area of research, particularly in the development of antagonists for bacterial adhesion. The strategic placement of substituents on the biaryl core can enhance the binding affinity and pharmacokinetic properties of these mannosides. The synthetic methodologies primarily revolve around two key chemical transformations: the formation of the biaryl structure via Suzuki-Miyaura cross-coupling and the attachment of the mannose sugar through glycosylation. Two principal strategies are employed to achieve the synthesis of these complex molecules.

The first strategy involves an initial glycosylation of a substituted phenol, followed by a Suzuki-Miyaura coupling to construct the biaryl system. In this approach, a suitably substituted bromophenol is first glycosylated with a protected mannose derivative, typically mannose pentaacetate, in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) nih.gov. The resulting glycosylated bromophenyl intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a substituted phenylboronic acid to yield the protected biaryl mannoside. Subsequent deprotection of the acetyl groups on the mannose moiety affords the final ortho-substituted biaryl mannoside.

A second, divergent strategy allows for the synthesis of a variety of analogues from a common intermediate. This method begins with the synthesis of a glycosylated boronate ester. For instance, 4-bromophenyl-α-D-mannoside can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form a 4-(mannopyranosyloxy)phenyl boronate intermediate. This key intermediate can then be coupled with a range of aryl or heteroaryl bromides via a Suzuki-Miyaura reaction to generate a diverse library of biaryl mannosides after deprotection nih.gov. This approach is particularly advantageous when the desired aryl bromides are more readily available than the corresponding boronic acids.

The synthesis of the specific 4-fluoro-4'-methoxybhenyl aglycone can be achieved through a Suzuki-Miyaura coupling of appropriate precursors. For example, the reaction of 4-bromoanisole with 4-fluorophenylboronic acid, or alternatively, 1-bromo-4-fluorobenzene with 4-methoxyphenylboronic acid, in the presence of a palladium catalyst and a base, can produce this compound in good yields. For the subsequent glycosylation, the methoxy (B1213986) group can be cleaved to yield 4-fluoro-4'-hydroxybiphenyl (B183214), which can then be glycosylated with a protected mannose derivative.

The following data tables provide representative details for the key reaction steps involved in the synthesis of ortho-substituted biaryl mannosides, based on established methodologies.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form this compound

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
11-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O901285
24-Bromoanisole4-Fluorophenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O100892
31-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidPd/C (5)Na₂CO₃DMF/H₂O110688

Table 2: Representative Conditions for Lewis Acid-Mediated Glycosylation

EntryPhenolGlycosyl DonorLewis AcidSolventTemperature (°C)Time (h)Yield (%)
14-Bromo-2-fluorophenolMannose pentaacetateBF₃·OEt₂DichloromethaneReflux475
24-Fluoro-4'-hydroxybiphenylAcetobromomannoseAgOTfDichloromethane0 to RT680
34-BromophenolMannose pentaacetateTMSOTfAcetonitrile-20 to 0388

Table 3: Representative Deprotection of Acetylated Mannosides

EntrySubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
1Protected 4'- (α-D-mannopyranosyloxy)- 4-fluorobiphenylNaOMeMethanolRoom Temp.295
2Protected ortho-substituted 4'-biphenyl mannosideMeONa/MeOHMethanolRoom Temp.198
3Acetylated biaryl mannosideLiOHTHF/H₂ORoom Temp.493

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 4 Methoxybiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-Fluoro-4'-methoxybiphenyl, providing unambiguous information about the connectivity and chemical environment of each atom in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. Analysis of a 300 MHz spectrum reveals several key features wiley-vch.de:

A sharp singlet appears at approximately 3.84 ppm , which integrates to three protons. This signal is characteristic of the methoxy (-OCH₃) group protons.

A doublet is observed at 6.96 ppm with a coupling constant (J) of 9.0 Hz. This signal corresponds to the two aromatic protons on the methoxy-substituted ring that are positioned ortho to the methoxy group.

A complex multiplet is found in the range of 7.54–7.43 ppm , integrating to four protons. This region contains the signals for the two protons on the methoxy-substituted ring (ortho to the biphenyl (B1667301) linkage) and the two protons on the fluorine-substituted ring that are ortho to the fluorine atom.

Another multiplet is present between 7.14–7.04 ppm , corresponding to the remaining two protons on the fluorine-substituted ring, which are meta to the fluorine atom.

The integration of these signals confirms the presence of 11 hydrogen atoms in the molecule, consistent with its chemical structure.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
3.84Singlet (s)N/A3HProtons of the methoxy group (-OCH₃)
6.96Doublet (d)9.02HAromatic protons ortho to the -OCH₃ group
7.14–7.04Multiplet (m)N/A2HAromatic protons meta to the Fluorine atom
7.54–7.43Multiplet (m)N/A4HAromatic protons ortho to the biphenyl linkage and ortho to the Fluorine atom

Data recorded in CDCl₃ at 300 MHz wiley-vch.de.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the carbons in the fluoro-substituted ring into doublets. The spectral data, recorded at 75.5 MHz in CDCl₃, shows nine distinct signals, corresponding to the different carbon environments in the molecule wiley-vch.de.

The assignments are as follows:

The signal at 161.9 ppm appears as a doublet with a large coupling constant of J = 244 Hz . This is characteristic of the carbon atom directly bonded to the highly electronegative fluorine atom (C4).

The peak at 158.9 ppm is a singlet and is assigned to the carbon atom bearing the methoxy group (C4').

The carbon of the methoxy group (-OCH₃) itself resonates at 55.2 ppm wiley-vch.de.

The remaining aromatic carbons appear as singlets or as doublets due to coupling with fluorine over two or three bonds. For instance, the signal at 128.0 ppm is a doublet with a J-coupling of 8.0 Hz , characteristic of the carbons ortho to the fluorine atom (C3, C5) wiley-vch.de. The signal at 115.3 ppm is also a doublet with a larger coupling constant of 21 Hz , assigned to the carbons meta to the fluorine atom (C2, C6) wiley-vch.de.

Chemical Shift (δ) (ppm)MultiplicityC-F Coupling Constant (J) (Hz)Assignment
161.9Doublet (d)244C4 (Carbon bonded to F)
158.9Singlet (s)N/AC4' (Carbon bonded to OCH₃)
136.7Doublet (d)3.4C1 (Ipso-carbon on fluoro-ring)
132.5Singlet (s)N/AC1' (Ipso-carbon on methoxy-ring)
128.0Doublet (d)8.0C3, C5 (Carbons ortho to F)
127.8Singlet (s)N/AC2', C6' (Carbons meta to OCH₃)
115.3Doublet (d)21C2, C6 (Carbons meta to F)
114.1Singlet (s)N/AC3', C5' (Carbons ortho to OCH₃)
55.2Singlet (s)N/A-OCH₃ (Methoxy carbon)

Data recorded in CDCl₃ at 75.5 MHz wiley-vch.de.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus wikipedia.orgbiophysics.org. For this compound, the ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom.

In a spectrum recorded at 188 MHz in CDCl₃, the fluorine atom of this compound exhibits a multiplet in the range of δ = -117.09 to -117.25 ppm wiley-vch.de. The multiplicity of this signal arises from spin-spin coupling with the adjacent aromatic protons. The chemical shift value is characteristic for a fluorine atom attached to an aromatic ring. The broad chemical shift range in ¹⁹F NMR makes it an excellent tool for resolving different fluorine environments and detecting subtle electronic changes within a molecule wikipedia.orgthermofisher.com.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental formula of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify components of a mixture. In the analysis of this compound, the gas chromatograph first separates the compound from any starting materials, byproducts, or solvents based on its volatility and interaction with the GC column arabjchem.org. The retention time is a characteristic property that helps in its identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio, often to four or more decimal places longdom.org. This precision allows for the unambiguous determination of the elemental composition of the molecule.

For this compound, the molecular formula is C₁₃H₁₁FO. The calculated exact mass for this formula is 202.079393132 Da. HRMS analysis of a pure sample would yield an experimental mass value that closely matches this theoretical value, typically within a few parts per million (ppm) nih.gov. This high degree of accuracy definitively confirms the elemental formula and distinguishes this compound from any other potential isomers or compounds with the same nominal mass but different atomic compositions longdom.org.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where specific peaks correspond to the vibrations of particular bonds and functional groups. For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its molecular structure.

The analysis of biphenyl derivatives provides a framework for interpreting the spectrum of this compound. Key vibrational modes include:

Aromatic C-H Stretching: These vibrations typically appear at wavenumbers above 3000 cm⁻¹, indicating the presence of hydrogen atoms bonded to the phenyl rings.

C-C Stretching in Aromatic Rings: The stretching vibrations of the carbon-carbon bonds within the two phenyl rings give rise to a series of characteristic bands, typically in the 1400-1600 cm⁻¹ region.

C-O Stretching: The presence of the methoxy group (-OCH₃) is confirmed by strong C-O stretching vibrations. The asymmetric stretching is typically observed around 1250 cm⁻¹, while the symmetric stretching appears near 1040 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is a key indicator for this molecule, generally found in the 1150-1260 cm⁻¹ region.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings can be inferred from the strong bands in the 700-900 cm⁻¹ region, which arise from the out-of-plane bending of the C-H bonds.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound (Predicted based on related compounds)

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium-Weak
CH₃ Asymmetric Stretch ~2950 Medium
CH₃ Symmetric Stretch ~2850 Weak
Aromatic C=C Stretch 1610 - 1580 Strong
Aromatic C=C Stretch 1520 - 1480 Strong
C-O Asymmetric Stretch ~1250 Strong
C-F Stretch 1260 - 1150 Strong
C-O Symmetric Stretch ~1040 Strong
Aromatic C-H Out-of-Plane Bend 900 - 800 Strong

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the carbon skeleton of molecules like this compound.

Key features in the FT-Raman spectrum would include:

Ring Breathing Modes: The symmetric expansion and contraction of the phenyl rings produce very strong and characteristic Raman bands.

Inter-ring C-C Stretch: The vibration of the bond connecting the two phenyl rings is also observable.

Substituent-Sensitive Modes: Vibrations involving the C-F and C-O bonds provide distinct signals that confirm the presence and position of these substituents. For instance, the C-C-C in-plane stretching modes are often used to distinguish between isomers of substituted biphenyls.

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational landscape of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. youtube.com When a molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. mmmut.ac.in The resulting spectrum helps identify chromophores—parts of a molecule that absorb light. mdpi.com

For this compound, the primary chromophore is the biphenyl system, which is a conjugated π-system. The absorption spectrum is expected to show intense bands corresponding to π → π* transitions. mmmut.ac.in In these transitions, an electron from a bonding π orbital is excited to an anti-bonding π* orbital. mdpi.com The methoxy and fluoro substituents can act as auxochromes, modifying the absorption maxima (λmax) and intensity. The methoxy group, an electron-donating group, typically causes a bathochromic (red) shift to longer wavelengths, while the effect of the fluorine atom is generally smaller.

Studies on similar compounds, such as 4-Methoxy-4'-Nitrobiphenyl, have shown intense absorption bands in the UV region due to these π → π* transitions, which are characteristic of the charge transfer interactions within the molecule. nih.gov

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The analysis yields a detailed model of the molecule's structure, including the unit cell dimensions (the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of every atom. mdpi.com For this compound, this technique would provide the absolute confirmation of its molecular geometry, including the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl systems.

Table 2: Representative Crystallographic Data Fields from a Single-Crystal X-ray Diffraction Experiment

Parameter Description Example Data (Hypothetical)
Chemical Formula C₁₃H₁₁FO C₁₃H₁₁FO
Formula Weight 202.22 g/mol 202.22
Crystal System e.g., Monoclinic, Orthorhombic Monoclinic
Space Group e.g., P2₁/c, C2/c P2₁/c
a, b, c (Å) Unit cell dimensions a = 5.9 Å, b = 11.0 Å, c = 14.8 Å
α, β, γ (°) Unit cell angles α = 90°, β = 98.6°, γ = 90°
Volume (ų) Volume of the unit cell 950.0
Z Number of molecules per unit cell 4

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of weak intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. For this compound, the crystal packing would likely be influenced by weak C-H···O and C-H···F hydrogen bonds. The aromatic rings may also engage in offset π-π stacking interactions. Understanding these non-covalent forces is crucial as they dictate the physical properties of the material, including its melting point and solubility. The analysis of crystal structures of other fluorinated and methoxy-substituted aromatic compounds often reveals complex three-dimensional networks formed by such interactions. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Fluoro 4 Methoxybiphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. irjweb.com It is favored for its balance of accuracy and computational efficiency, making it suitable for calculating a wide range of molecular properties for systems like 4-Fluoro-4'-methoxybiphenyl. walshmedicalmedia.com DFT calculations are used to determine optimized geometries, reaction energies, and various spectroscopic parameters. irjweb.com

Optimization of Molecular Geometry and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. cnr.itnih.gov For this compound, DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to find the structure corresponding to the lowest energy on the potential energy surface. researchgate.net

The key geometrical parameter in biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings. Due to steric hindrance between ortho-hydrogens, the rings are typically twisted relative to each other and not coplanar. Conformational analysis involves calculating the energy of the molecule as this dihedral angle is varied to identify the most stable conformer. researchgate.netnih.gov For this compound, the ground state is expected to be a non-planar conformation. The methoxy (B1213986) and fluoro substituents are not expected to significantly alter this general twisted structure, though they will influence bond lengths and angles within their respective rings due to electronic effects. For instance, the C-F bond and the C-O bonds of the methoxy group will have characteristic lengths that can be precisely calculated.

Illustrative Optimized Geometrical Parameters for this compound

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å) C-F1.35
C-O (methoxy)1.36
C-C (inter-ring)1.49
C-C (aromatic)1.39 - 1.40
Bond Angles (°) C-C-F118.5
C-C-O (methoxy)117.0
Dihedral Angle (°) C-C-C-C (inter-ring)~40 - 45

Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can be compared with experimental data to confirm molecular structures. walshmedicalmedia.comnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.gov For this compound, calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The calculated ¹⁹F chemical shift is particularly sensitive to the electronic environment and requires specific computational approaches for high accuracy. nih.govnih.govnsf.govmdpi.com

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies help in the assignment of experimental FT-IR and FT-Raman spectra. nih.govnih.gov By calculating the harmonic frequencies of the optimized structure, a theoretical spectrum can be generated. researchgate.net Key vibrational modes for this molecule would include the C-F stretching, C-O stretching of the methoxy group, aromatic C-H stretching, and various ring deformation modes.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. scielo.org.zamdpi.comchemrxiv.org It provides information about the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in an experimental UV-Vis spectrum. researchgate.net The primary electronic transitions in this compound are expected to be π → π* transitions within the aromatic system.

Illustrative Predicted Spectroscopic Data for this compound

SpectrumParameterTypical Calculated Value
¹³C NMR δ (C-F)~160-165 ppm
δ (C-OCH₃)~158-162 ppm
¹⁹F NMR δ (C-F)~ -110 to -120 ppm
FT-IR ν (C-F stretch)~1200-1250 cm⁻¹
ν (C-O stretch)~1240-1260 cm⁻¹ (asym), ~1020-1050 cm⁻¹ (sym)
UV-Vis λ_max (π → π*)~260-280 nm

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comtaylorandfrancis.comyoutube.comwikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. semanticscholar.orgresearchgate.netajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. semanticscholar.org For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the electronegative fluorine atom will likely lower the energy of the LUMO. The HOMO is predicted to be localized primarily on the methoxy-substituted ring, while the LUMO would have significant density on the fluoro-substituted ring.

Illustrative Frontier Orbital Properties for this compound

PropertySymbolTypical Calculated Value (eV)
HOMO Energy E_HOMO-5.8 to -6.2
LUMO Energy E_LUMO-1.0 to -1.5
HOMO-LUMO Gap ΔE4.5 to 5.0
Chemical Hardness η = (E_LUMO - E_HOMO)/22.25 to 2.5
Chemical Potential μ = (E_LUMO + E_HOMO)/2-3.4 to -3.85

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netresearchgate.netwolframcloud.com The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. researchgate.net

For this compound, the MEP map would show the most negative potential localized around the highly electronegative fluorine and oxygen atoms, making these the likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atoms of the phenyl rings would exhibit a positive potential. Such maps are invaluable for predicting intermolecular interactions. nih.gov

Quantum Chemical Studies

Beyond DFT, other quantum chemical analyses provide deeper insights into the electronic structure and bonding within a molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonds. wikipedia.orgucsb.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. wisc.edu

Illustrative NBO Second-Order Perturbation Analysis for this compound

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (O)π* (C-C) of methoxy ring~20-25
LP (F)π* (C-C) of fluoro ring~3-5
π (C-C) of one ringπ* (C-C) of the other ring~5-10

Mulliken Population Analysis for Charge Distribution

Mulliken population analysis is a computational method used to estimate partial atomic charges, which provides insight into the electronic distribution within a molecule. This analysis is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT), to partition the total electron density among the constituent atoms.

For this compound, a Mulliken analysis would be expected to show a significant negative charge on the highly electronegative fluorine and oxygen atoms. Consequently, the carbon atoms directly bonded to them (C4 and C4') would exhibit positive charges. The hydrogen atoms, particularly those on the methyl group of the methoxy substituent, are generally found to be positively charged. This charge distribution is crucial for understanding the molecule's electrostatic potential, reactivity, and how it interacts with other molecules. While specific experimental data for this compound is not available, theoretical calculations for similar fluorinated and methoxylated aromatic compounds support these general principles of charge distribution.

Below is a representative data table illustrating the expected Mulliken atomic charges for key atoms in this compound, as would be predicted by a DFT calculation (e.g., B3LYP/6-31G(d) level of theory).

AtomPredicted Mulliken Charge (a.u.)Rationale
F (Fluorine)-0.25 to -0.45High electronegativity, strong electron withdrawal.
C4 (Carbon bonded to F)+0.20 to +0.40Electron density is pulled away by the attached fluorine atom.
O (Oxygen in methoxy)-0.40 to -0.60High electronegativity.
C4' (Carbon bonded to O)+0.25 to +0.45Electron density is pulled away by the attached oxygen atom.
C (Methyl carbon)-0.15 to -0.35Slightly more electronegative than hydrogen.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can analyze the type and frequency of different atomic contacts between molecules.

The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. This 3D surface can be summarized in a 2D "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts.

For this compound, while a specific crystal structure analysis is not available, data from analogous compounds like 4,4'-dimethoxybiphenyl can provide predictive insights. The analysis would likely show that H···H contacts are the most abundant, covering the largest surface area. This would be followed by C···H/H···C contacts, reflecting the importance of van der Waals forces and weak C-H···π interactions. O···H/H···O contacts, representing C-H···O hydrogen bonds, would also be a significant contributor.

Intermolecular Contact TypePredicted Contribution to Hirshfeld Surface (%)Interaction Type
H···H~45 - 50%Van der Waals forces.
C···H / H···C~35 - 40%Van der Waals forces and C-H···π interactions.
O···H / H···O~10 - 15%Weak C-H···O hydrogen bonds.
F···H / H···F~2 - 5%Weak C-H···F hydrogen bonds.

Molecular Docking Studies for Ligand-Receptor Binding Mechanisms

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-receptor interactions.

A molecular docking study of this compound would involve computationally placing the molecule into the active site of a target protein to evaluate its potential as an inhibitor or modulator. The process involves:

Preparation: Creating 3D models of the ligand (this compound) and the receptor.

Docking Simulation: Using software to explore various binding poses of the ligand within the receptor's active site.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding free energy (ΔGbind). The best poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.

For instance, docking studies on other 4-methoxybenzyl derivatives have shown that the methoxy group can act as a hydrogen bond acceptor, while the aromatic rings engage in hydrophobic and π-stacking interactions with receptor residues. A hypothetical docking of this compound could reveal similar interactions, with the fluoro-substituted ring potentially engaging in specific interactions within a hydrophobic pocket of a receptor.

Docking ParameterDescriptionExample Finding for a Hypothetical Complex
Binding Energy (kcal/mol)An estimate of the binding affinity; more negative values indicate stronger binding.-7.0 to -9.0 kcal/mol, suggesting moderate to good affinity.
Hydrogen BondsKey directional interactions stabilizing the complex.The methoxy oxygen acts as a hydrogen bond acceptor with an amino acid residue (e.g., Lys, Arg).
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and receptor.The biphenyl core fits into a hydrophobic pocket lined with nonpolar residues (e.g., Leu, Val, Ile).
π-π StackingStacking interactions between aromatic rings of the ligand and receptor.One of the phenyl rings stacks with an aromatic residue (e.g., Phe, Tyr, Trp).

Research Applications and Functional Explorations in Chemical Science

Role as Precursors and Intermediates in Advanced Organic Synthesis

The strategic placement of the fluoro and methoxy (B1213986) groups on the biphenyl (B1667301) core makes 4-Fluoro-4'-methoxybiphenyl a valuable building block in the construction of more complex molecular architectures. Its utility spans the synthesis of intricate pharmaceutical scaffolds to the preparation of tailored molecules for analytical and mechanistic investigations.

Synthesis of Complex Pharmaceutical Scaffolds and Chemical Probes

The fluorinated biphenyl moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. nih.govchemicalbook.com this compound serves as a key precursor in the synthesis of such pharmaceutically relevant compounds, often through cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the attachment of the this compound unit to other molecular fragments to build complex scaffolds. chemrxiv.orgmdpi.com For instance, substituted biphenyls are integral components of certain kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling and are crucial in cancer therapy. nih.goved.ac.uksoci.org The synthesis of these inhibitors can involve the coupling of a biphenyl derivative with a heterocyclic core.

Furthermore, the unique electronic and photophysical properties endowed by the fluoro and methoxy substituents make this compound an attractive starting material for the development of chemical probes. These probes are essential tools for visualizing and studying biological processes within cells. By incorporating the this compound core into larger molecular structures, fluorescent probes with specific targeting capabilities can be designed.

Derivatization Reactions for Analytical and Mechanistic Studies

In analytical chemistry, derivatization is a common strategy to enhance the detectability and chromatographic behavior of analytes. This compound, with its reactive aromatic rings, can be subjected to various derivatization reactions to facilitate its analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). For example, acylation reactions using reagents like trifluoroacetic anhydride (B1165640) (TFAA) can introduce fluorinated tags, which significantly improve volatility and sensitivity for GC-MS analysis. jfda-online.comgcms.czresearchgate.netnih.gov This is particularly useful for trace-level detection and quantification.

The general principle of derivatization involves chemically modifying a compound to produce a new compound with properties more suitable for a specific analytical method. semanticscholar.org Common derivatization methods for compounds with active hydrogens, which could be introduced onto the this compound scaffold through further modification, include silylation and acylation. gcms.cz

Beyond analytical applications, derivatization of this compound is also employed in mechanistic studies to probe the intricacies of chemical reactions. For instance, by systematically modifying the substituents on the biphenyl rings, chemists can investigate the electronic and steric effects on reaction rates and pathways, providing valuable insights into reaction mechanisms, such as those of cross-coupling reactions. colab.wsdntb.gov.ua

Contributions to Materials Science and Engineering

The distinct electronic and photophysical properties of this compound also render it a valuable component in the design and development of advanced materials with tailored optical and electronic functionalities.

Development of Organic Laser Media from Biphenyl-Based Materials

Organic lasers represent a promising area of optoelectronics, with applications in sensing, data communication, and medical diagnostics. The gain medium, which is the heart of a laser, can be composed of organic molecules with high fluorescence quantum yields and good photostability. Biphenyl derivatives are among the classes of organic compounds that have been explored for use in organic laser dyes. core.ac.uk While specific data on this compound as a laser dye is not extensively documented, the general principles of organic laser design suggest its potential. The biphenyl core provides a rigid and conjugated system, which is a prerequisite for efficient light emission. The methoxy and fluoro substituents can be used to tune the emission wavelength and improve the material's properties.

The development of organic solid-state lasers often involves doping a host matrix with a suitable organic dye. The photophysical properties of the dye, such as its absorption and emission spectra, fluorescence lifetime, and quantum yield, are critical for achieving efficient laser action.

Investigation of Photophysical Properties in Conjugated Systems

The photophysical properties of biphenyl derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. The introduction of an electron-donating group like methoxy and an electron-withdrawing group like fluorine in this compound creates a push-pull system, which can significantly influence its absorption and emission characteristics.

Exploration of Structure-Property Relationships in Advanced Materials

Understanding the relationship between molecular structure and material properties is fundamental to the design of new functional materials. In the context of this compound, the interplay between the biphenyl core, the fluorine atom, and the methoxy group dictates its solid-state packing, thermal behavior, and electronic properties. nih.gov

Fluorinated biphenyls have been extensively studied as components of liquid crystals. nih.govresearchgate.netnsf.govrsc.org The introduction of fluorine can significantly alter the mesophase behavior, dielectric anisotropy, and other physical properties of liquid crystalline materials. The polarity and steric profile of the fluorine atom influence the intermolecular interactions and, consequently, the self-assembly of the molecules into ordered liquid crystalline phases.

Similarly, in the field of organic electronics, particularly in the development of materials for OLEDs, the structure of the organic semiconductor is paramount. mdpi.comresearchgate.net The arrangement of the fluoro and methoxy groups in this compound can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determines the charge injection and transport properties of the material. By systematically studying derivatives of this compound, researchers can establish clear structure-property relationships, paving the way for the rational design of new materials for advanced electronic and photonic applications. nih.govnih.govresearchgate.net

Methodological Advancements in Chemical Analysis

The development of precise and reliable analytical methods is fundamental to the advancement of chemical science. In this context, the study of specific chemical compounds often serves as a platform for refining existing analytical techniques and exploring novel applications. This compound has been a subject of interest in methodological advancements, particularly in the realms of spectroscopic analysis for structural elucidation and as a model compound for mimicking biological oxidation processes.

Establishment of Spectroscopic Analysis Procedures for Structure Determination

The unambiguous determination of a molecule's structure is a cornerstone of chemical research. A combination of spectroscopic techniques is typically employed to piece together the atomic connectivity and spatial arrangement of a compound. For this compound, a comprehensive spectroscopic analysis procedure involves the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F).

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on both phenyl rings and the protons of the methoxy group. The protons on the fluorinated ring would show coupling to the fluorine atom, resulting in characteristic splitting patterns. The protons on the methoxy-substituted ring would appear as a distinct set of signals, and the methoxy group itself would present as a sharp singlet.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule. The spectrum of this compound would show signals for the twelve aromatic carbons and the one methoxy carbon. The carbon atoms on the fluorinated ring would exhibit coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature. The chemical shifts of the carbons are influenced by the electron-withdrawing fluorine and electron-donating methoxy group.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a single signal, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the biphenyl system.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

C-H stretching vibrations for the aromatic rings.

C=C stretching vibrations within the aromatic rings.

A strong C-O stretching band for the ether linkage of the methoxy group.

A characteristic C-F stretching vibration.

Out-of-plane C-H bending vibrations that can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio corresponding to its molecular weight (202.22 g/mol ) nih.gov. The fragmentation pattern would likely involve the cleavage of the ether bond and the biphenyl linkage, leading to characteristic fragment ions.

Table 1: Spectroscopic Data for this compound

Spectroscopic Technique Key Features and Observed Data
¹H NMR Signals for aromatic and methoxy protons with characteristic splitting patterns due to fluorine coupling.
¹³C NMR Signals for aromatic and methoxy carbons, with C-F coupling observed for carbons on the fluorinated ring.
¹⁹F NMR A single signal indicating the presence of one chemical environment for the fluorine atom.
IR Spectroscopy Characteristic absorptions for aromatic C-H, C=C, C-O (ether), and C-F bonds.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight; fragmentation pattern revealing structural components.

Application in Mimicking in vivo Oxidation Processes for Research

Understanding how foreign compounds (xenobiotics) are metabolized in living organisms is a critical aspect of pharmacology, toxicology, and drug discovery. The cytochrome P450 (CYP) family of enzymes plays a central role in the oxidative metabolism of a vast array of substances. Researchers often employ model systems to mimic these in vivo oxidation processes in a controlled laboratory setting. These biomimetic systems can utilize chemical catalysts, electrochemical methods, or microbial cultures.

The fungus Cunninghamella elegans has been identified as a useful microbial model for mammalian xenobiotic metabolism because it possesses a diverse range of cytochrome P450 enzymes that can carry out oxidation reactions analogous to those in humans researchgate.netnih.govnih.gov. Studies on the biotransformation of fluorinated biphenyls by C. elegans have provided valuable insights into their metabolic pathways researchgate.netnih.gov.

Research on 4-fluorobiphenyl, a compound structurally very similar to this compound, has demonstrated that C. elegans can effectively hydroxylate the aromatic ring, primarily at the 4'-position, to form 4-fluoro-4'-hydroxybiphenyl (B183214) researchgate.netnih.gov. Further metabolism can lead to the formation of dihydroxylated products and conjugation with sulfate (B86663) or glucuronic acid, which are common phase II metabolic reactions in mammals researchgate.netnih.gov.

Given these findings, this compound serves as an excellent candidate for similar biomimetic oxidation studies. The presence of both a fluorine atom and a methoxy group on the biphenyl scaffold allows for the investigation of the interplay between these substituents in directing the site of oxidation. Potential metabolic transformations that could be explored using a C. elegans model include:

O-demethylation: The methoxy group is a common site for oxidative metabolism, leading to the formation of a hydroxyl group and formaldehyde.

Aromatic hydroxylation: The CYP enzymes could hydroxylate either of the aromatic rings at various positions, influenced by the electronic effects of the existing substituents.

Further oxidation and conjugation: The initial oxidation products could undergo further oxidation or be conjugated to form more water-soluble metabolites.

By analyzing the metabolites produced by C. elegans when exposed to this compound, researchers can predict the likely metabolic fate of this compound and related fluorinated biphenyls in mammals. This approach offers a more ethical and cost-effective alternative to extensive animal testing in the early stages of drug development and toxicological assessment.

Electrochemical methods coupled with mass spectrometry also present a powerful tool for mimicking CYP-mediated metabolism nih.gov. Direct electrochemical oxidation can simulate the initial electron transfer steps involved in many CYP-catalyzed reactions, allowing for the rapid generation and identification of potential metabolites nih.gov. The application of such techniques to this compound could provide complementary data to microbial studies, offering a more comprehensive picture of its oxidative metabolism.

Table 2: Research Findings from Biomimetic Oxidation of Related Fluorinated Biphenyls

Model System Substrate Major Observed Transformations Significance
Cunninghamella elegans 4-Fluorobiphenyl 4'-Hydroxylation Demonstrates the utility of this microbial system in predicting mammalian-like aromatic hydroxylation of fluorinated biphenyls. researchgate.netnih.gov
Cunninghamella elegans 4-Fluorobiphenyl Formation of dihydroxylated products and conjugates Indicates the capability of the model to mimic both Phase I and Phase II metabolic pathways. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 4-Fluoro-4'-methoxybiphenyl, often relying on classical cross-coupling reactions like the Suzuki-Miyaura coupling, is poised for a green transformation. nih.govresearchgate.net Future research will undoubtedly focus on developing more sustainable and efficient synthetic methodologies. This includes the exploration of greener reaction conditions, such as the use of water as a solvent, the development of reusable catalysts, and the implementation of solventless reaction techniques. researchgate.netacs.orgresearchgate.netflinders.edu.au The principles of green chemistry, aimed at reducing waste and hazardous substance use, will be paramount in these endeavors. nih.gov

Furthermore, the exploration of flow chemistry presents a promising frontier for the synthesis of this compound and its derivatives. tandfonline.com Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for seamless scalability, addressing key challenges in industrial chemical production. Biocatalysis, leveraging enzymes to perform specific chemical transformations, also represents a largely untapped but potentially powerful tool for the enantioselective synthesis of chiral derivatives of this compound, opening doors to new applications in medicinal chemistry.

Recent advancements in coupling reactions, such as the development of novel palladium nanoparticle catalysts, offer pathways to higher yields and greater efficiency. mdpi.com The use of alternative coupling partners and the refinement of reaction conditions to minimize side reactions and purification steps will be crucial areas of investigation. researchgate.netchemrxiv.orgrsc.org The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, will also contribute to more streamlined and atom-economical synthetic routes. ncn.gov.pl

Integration of Advanced Computational Methods for Predictive Design

The synergy between experimental synthesis and computational chemistry is set to redefine the landscape of research into this compound. Advanced computational methods, such as Density Functional Theory (DFT), are already being employed to elucidate the structural and electronic properties of fluorinated biphenyls. acs.orgacs.org These studies provide valuable insights into molecular geometry, charge distribution, and spectroscopic characteristics, which are crucial for understanding the compound's reactivity and potential applications. dntb.gov.ua

Looking ahead, the integration of more sophisticated computational tools will enable the in silico design of novel this compound derivatives with precisely tailored properties. nih.govnih.govderpharmachemica.com Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate specific structural features with desired biological activities or material properties. This predictive power will significantly accelerate the discovery of new drug candidates or high-performance materials by allowing researchers to prioritize the synthesis of the most promising compounds.

Molecular dynamics simulations will offer a dynamic view of how this compound and its analogs interact with biological targets or self-assemble into larger structures. researchgate.net This understanding is critical for designing molecules with optimal binding affinities or for controlling the morphology of materials at the nanoscale. The ability to predict properties such as lipophilicity, solubility, and metabolic stability through computational means will further streamline the drug discovery and development process.

Exploration of Untapped Research Applications in Nanoscience

While the application of fluorinated biphenyls in liquid crystals and organic electronics is established, their potential within the burgeoning field of nanoscience remains largely unexplored. nih.govrsc.orgtcichemicals.comwikipedia.org The unique properties of the carbon-fluorine bond, including its high thermal and chemical stability, can be leveraged in the design of robust nanomaterials. Future research could focus on the use of this compound as a building block for the synthesis of novel organic nanoparticles, nanotubes, or nanosheets with tailored electronic and optical properties.

The self-assembly of this compound derivatives into ordered nanostructures is another exciting avenue of research. By carefully designing the molecular structure, it may be possible to control the formation of specific nano-architectures with potential applications in areas such as organic photovoltaics, sensors, and catalysis. arxiv.org The incorporation of this compound into polymer matrices could also lead to the development of advanced nanocomposites with enhanced mechanical, thermal, or optical properties.

Furthermore, the potential for this compound to act as a surface modifier for inorganic nanoparticles is an area ripe for investigation. The fluorinated moiety could impart desirable properties such as hydrophobicity or oleophobicity to the nanoparticle surface, enabling their dispersion in a wider range of solvents and matrices. This could have significant implications for the development of new coatings, lubricants, and biomedical imaging agents.

Interdisciplinary Collaborations for Innovative Chemical Discoveries

The full potential of this compound will only be realized through a concerted effort that transcends traditional scientific boundaries. The diverse and expanding applications of fluorinated organic molecules necessitate close collaboration between synthetic chemists, computational chemists, materials scientists, physicists, and biologists. ncn.gov.pluni-muenster.dedurham.ac.uk

For instance, the development of new drug candidates based on the this compound scaffold will require the expertise of medicinal chemists to design and synthesize novel compounds, computational chemists to predict their activity and properties, and biologists to evaluate their efficacy and mechanism of action. Similarly, the creation of novel electronic devices will depend on the synergy between chemists who can synthesize new materials with tailored electronic properties and physicists and engineers who can fabricate and characterize these devices.

Fostering an environment that encourages and facilitates such interdisciplinary collaborations will be crucial for driving innovation. Joint research projects, shared facilities, and cross-disciplinary training programs will be essential for creating the next generation of scientists who are equipped to tackle the complex challenges and opportunities presented by compounds like this compound. These collaborative efforts will undoubtedly lead to unforeseen discoveries and the development of groundbreaking technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-4'-methoxybiphenyl, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, a Stille coupling using Pd(II)/cationic 2,2’-bipyridyl in water achieves high efficiency (yield >90%) and reusability of the catalyst . Key parameters include:

  • Catalyst loading (e.g., 2 mol% Pd).
  • Temperature (room temperature to 80°C).
  • Solvent system (aqueous/organic biphasic conditions).
  • Substrate ratios (aryl halide:organostannane = 1:1.2).
    • Characterization : Confirm structure using 1H^1 \text{H}-NMR (δ 3.84 ppm for methoxy group, doublets for fluorinated aryl protons) and 13C^{13} \text{C}-NMR (JC-F couplings at 243.8 Hz for fluorine) .

Q. How can researchers validate the purity and identity of this compound?

  • Analytical Techniques :

  • Melting Point : Compare observed mp (88–90°C) with literature values .
  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : FT-IR for functional groups (e.g., C-F stretch at ~1,200 cm1^{-1}) and mass spectrometry (EI-MS) for molecular ion ([M]+^+ at m/z 218.0498) .

Q. What are the fluorescence properties of this compound, and how are they applied in analytical chemistry?

  • Fluorescence Applications : Although direct data for the fluoro-methoxy derivative is limited, structurally similar compounds (e.g., 4-Chloro-4’-methoxybiphenyl) are used as fluorescence standards.

  • Derivatize aryl halides with phenylboronic acid (PBA); measure emission at λ = 310–400 nm.
  • Calibrate intensity against known concentrations .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Fluorine : Electron-withdrawing nature deactivates the aryl ring, slowing oxidative addition but enhancing regioselectivity.
  • Methoxy : Electron-donating group activates the para position, favoring coupling at the methoxy-substituted ring.
  • Synergy : Competitive directing effects require optimization of catalyst systems (e.g., Pd/ligand combinations) to balance reactivity and selectivity .

Q. What contradictions exist in spectral data for this compound, and how can they be resolved?

  • Data Ambiguities :

  • NMR Splitting : Overlapping signals for fluorinated aryl protons (δ 7.07–7.51 ppm) may require 2D NMR (e.g., 1H13C^1 \text{H}-^{13} \text{C} HSQC) to resolve.
  • Mass Accuracy : Discrepancies in HR-MS (e.g., calculated vs. observed m/z 218.0498 vs. 218.0490) suggest isotopic interference; use high-resolution instruments (Q-TOF) for validation .

Q. How do lichens metabolize halogenated biphenyls, and can this compound serve as a model compound?

  • Biodegradation Pathways :

  • Lichens (e.g., Pseudocyphellaria crocata) hydroxylate 4-Chloro-4’-methoxybiphenyl to 4-Chloro-4’-hydroxybiphenyl.
  • Hypothesize similar pathways for the fluoro analog:

Phase I : Hydroxylation via cytochrome P450 enzymes.

Phase II : Methylation or glucuronidation of metabolites.

  • Use 19F^{19} \text{F}-NMR to track fluorinated metabolites in vitro .

Q. What catalytic systems are optimal for large-scale synthesis while minimizing environmental impact?

  • Green Chemistry Approaches :

  • Aqueous Systems : Pd(II)/cationic bipyridyl in water reduces organic solvent use .
  • Heterogeneous Catalysts : Immobilized Pd on silica or magnetic nanoparticles for easy recovery.
  • Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 24 h) and energy input .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.